molecular formula C17H20O2 B14727230 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one CAS No. 13850-26-5

7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one

Cat. No.: B14727230
CAS No.: 13850-26-5
M. Wt: 256.34 g/mol
InChI Key: QOECYSIXQCIRRT-UHFFFAOYSA-N
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Description

7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.

    Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various phenanthrene derivatives.

    Study of Aromaticity: Helps in understanding the aromatic nature and reactivity of polycyclic aromatic hydrocarbons.

Biology

    Biological Activity: Potential studies on its biological activity, including anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Exploration as a scaffold for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without methoxy and dimethyl substitutions.

    1-Methoxyphenanthrene: A similar compound with a single methoxy group.

    1,4-Dimethylphenanthrene: A compound with two methyl groups but no methoxy group.

Properties

CAS No.

13850-26-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

7-methoxy-1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one

InChI

InChI=1S/C17H20O2/c1-11-14-6-4-12-10-13(19-3)5-7-15(12)17(14,2)9-8-16(11)18/h5,7,10H,4,6,8-9H2,1-3H3

InChI Key

QOECYSIXQCIRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C(C2(CCC1=O)C)C=CC(=C3)OC

Origin of Product

United States

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